An In-depth Technical Guide to 4-Bromo-2-ethoxybenzonitrile (CAS Number: 1255870-63-3)
An In-depth Technical Guide to 4-Bromo-2-ethoxybenzonitrile (CAS Number: 1255870-63-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethoxybenzonitrile is a substituted aromatic nitrile, a class of organic compounds that are pivotal as intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The presence of a bromine atom, an ethoxy group, and a nitrile functionality on the benzene ring imparts a unique combination of reactivity and physicochemical properties to the molecule. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides, further expanding its synthetic utility. The 2-ethoxy group influences the electronic properties and steric environment of the molecule, which can modulate its biological activity and reactivity. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Bromo-2-ethoxybenzonitrile, along with detailed experimental protocols and safety information.
Physicochemical and Spectroscopic Data
While specific experimental data for 4-Bromo-2-ethoxybenzonitrile is limited in publicly available literature, its properties can be predicted based on data from structurally similar compounds and computational models.
Table 1: Physicochemical Properties of 4-Bromo-2-ethoxybenzonitrile
| Property | Predicted Value/Information | Source |
| CAS Number | 1255870-63-3 | ChemScene[1] |
| Molecular Formula | C₉H₈BrNO | ChemScene[1] |
| Molecular Weight | 226.07 g/mol | ChemScene[1] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not available. Predicted to be a solid at room temperature. | Inferred from related compounds |
| Boiling Point | Not available. | - |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from general solubility of benzonitriles |
| Purity (typical) | ≥97% | ChemScene[1] |
Table 2: Predicted Spectroscopic Data for 4-Bromo-2-ethoxybenzonitrile
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.7 (m, 2H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 4.1-4.3 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.4-1.6 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-162 (C-O), 135-137 (C-Br), 133-135 (Ar-CH), 118-120 (Ar-CH), 115-117 (C-CN), 114-116 (Ar-C), 105-107 (Ar-CH), 64-66 (-OCH₂CH₃), 14-16 (-OCH₂CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: 2220-2240 (C≡N stretch), 2850-3000 (C-H aliphatic stretch), 1580-1600 (C=C aromatic stretch), 1250-1290 (Ar-O-C asymmetric stretch), 1020-1050 (Ar-O-C symmetric stretch), 600-800 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z (%): 225/227 ([M]⁺, isotopic pattern for Br), 196/198 ([M-C₂H₅]⁺), 168/170 ([M-C₂H₅-CO]⁺), 116 ([C₇H₄N]⁺), 89 ([C₆H₃N]⁺) |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of 4-Bromo-2-ethoxybenzonitrile is the Williamson ether synthesis, starting from the commercially available 4-bromo-2-hydroxybenzonitrile.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis involves the deprotonation of the hydroxyl group of 4-bromo-2-hydroxybenzonitrile with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide.[2][3]
Caption: Synthetic workflow for 4-Bromo-2-ethoxybenzonitrile.
Detailed Experimental Protocol: Synthesis of 4-Bromo-2-ethoxybenzonitrile
Materials:
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4-Bromo-2-hydroxybenzonitrile
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Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
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Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetone
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-hydroxybenzonitrile (1.0 eq).
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Add anhydrous solvent (DMF or acetone) to dissolve the starting material.
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Add anhydrous potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C) to the solution with stirring.
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Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
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Add ethyl iodide or ethyl bromide (1.2-1.5 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol for Structural Characterization
The synthesized 4-Bromo-2-ethoxybenzonitrile should be characterized using standard spectroscopic techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
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Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Acquisition: Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Caption: Workflow for synthesis and characterization.
Potential Applications and Biological Activity
While specific biological activities of 4-Bromo-2-ethoxybenzonitrile have not been extensively reported, the benzonitrile scaffold is a common feature in many biologically active molecules. Substituted benzonitriles have been investigated for a range of therapeutic applications.
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As an Intermediate in Drug Discovery: The primary application of this compound is as a building block in the synthesis of more complex molecules with potential therapeutic value. The bromo and nitrile functionalities allow for a variety of chemical transformations.
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Potential Anticancer and Antimicrobial Activity: Many brominated aromatic compounds and benzonitrile derivatives have demonstrated cytotoxic effects against various cancer cell lines and activity against a range of microbial pathogens. The specific substitution pattern of 4-Bromo-2-ethoxybenzonitrile may confer interesting biological properties that warrant investigation.
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Herbicidal Activity: Certain substituted benzonitriles are known to possess herbicidal properties.[4]
Hypothetical Drug Discovery Screening Workflow
Given the lack of specific signaling pathway information, a general workflow for screening this compound for potential biological activity is presented.
Caption: A general workflow for drug discovery screening.
Safety and Handling
Detailed toxicology data for 4-Bromo-2-ethoxybenzonitrile is not available. However, based on the data for structurally related benzonitrile compounds, it should be handled with care.
Table 3: General Safety and Handling Precautions
| Hazard | Precaution |
| Toxicity | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood. |
| Irritation | May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. |
| Handling | Avoid generating dust. Keep container tightly closed. Store in a cool, dry place away from incompatible materials. |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Inhalation: Move to fresh air. Seek medical attention if any symptoms persist. |
Conclusion
4-Bromo-2-ethoxybenzonitrile is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, a plausible synthetic route with a detailed experimental protocol, and a framework for its characterization and potential application in drug discovery. As with any novel compound, further research is warranted to fully elucidate its chemical and biological properties. Researchers and scientists are encouraged to use this guide as a starting point for their investigations into this promising molecule.
